molecular formula C10H19NO2 B15177842 10-Amino-4-decenoic acid CAS No. 70994-17-1

10-Amino-4-decenoic acid

Katalognummer: B15177842
CAS-Nummer: 70994-17-1
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: OLESZPAIEMMCPW-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Amino-4-decenoic acid is a chemical compound with the molecular formula C10H19NO2 It is an unsaturated fatty acid derivative that contains both an amino group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Amino-4-decenoic acid can be achieved through several methods. One common approach involves the biocatalytic conversion of decanoic acid to trans-2-decenoic acid using engineered Escherichia coli. This process involves optimizing fermentation conditions such as seed culture time, culture temperature, inoculum amount, induction temperature, and substrate loading .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of unsaturated fatty acids as biorenewable raw materials. The hydroformylation of unsaturated acids leads to the formation of corresponding aldehydes, which are then converted to nitriles and subsequently to amino acids .

Analyse Chemischer Reaktionen

Types of Reactions

10-Amino-4-decenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into saturated amino acids.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include oxo derivatives, saturated amino acids, and substituted amino acid derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 10-Amino-4-decenoic acid include:

Uniqueness

This compound is unique due to its dual functional groups (amino and carboxylic acid), which allow it to participate in a wide range of chemical reactions. Its ability to interact with cellular membranes and enzymes makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

70994-17-1

Molekularformel

C10H19NO2

Molekulargewicht

185.26 g/mol

IUPAC-Name

(E)-10-aminodec-4-enoic acid

InChI

InChI=1S/C10H19NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4H,1,3,5-9,11H2,(H,12,13)/b4-2+

InChI-Schlüssel

OLESZPAIEMMCPW-DUXPYHPUSA-N

Isomerische SMILES

C(CC/C=C/CCC(=O)O)CCN

Kanonische SMILES

C(CCC=CCCC(=O)O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.